3-(3-Amino-4-methylphenyl)-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

3-(3-amino-4-methylphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-2-3-8(6-9(7)11)12-4-5-14-10(12)13/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAADLSBYANEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCOC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Amino-4-methylphenyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and related case studies.

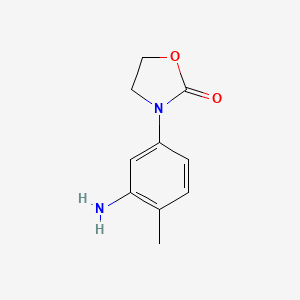

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an oxazolidinone ring that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. It achieves this by binding to the 50S ribosomal subunit, thereby preventing the formation of peptide bonds during translation. This mechanism is similar to that of other oxazolidinones like linezolid, which is used in treating various bacterial infections.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of Gram-positive bacteria, including strains resistant to traditional antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Enterococcus faecalis | 1.0 µg/mL |

| Streptococcus pneumoniae | 0.25 µg/mL |

These results indicate a promising potential for this compound in treating resistant bacterial infections.

Cytotoxicity Studies

In addition to its antimicrobial effects, cytotoxicity assays have been conducted to evaluate the compound's safety profile. The results suggest that while it exhibits antimicrobial activity, it also demonstrates moderate cytotoxicity towards mammalian cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 15 µM |

| MCF7 (breast cancer) | 20 µM |

These findings highlight the need for further optimization to enhance selectivity and reduce toxicity.

Case Study 1: Efficacy Against Resistant Strains

A study published in ACS Medicinal Chemistry Letters evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a significant reduction in bacterial load in infected murine models compared to controls, suggesting its potential as an alternative treatment for MRSA infections .

Case Study 2: Combination Therapy

Another investigation explored the use of this compound in combination with conventional antibiotics. The results indicated synergistic effects when paired with beta-lactams, enhancing the overall antibacterial efficacy and reducing the likelihood of resistance development .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research indicates that oxazolidinone derivatives exhibit antimicrobial properties, making them valuable in developing antibiotics. A study highlighted the effectiveness of various oxazolidinones against resistant bacterial strains, suggesting that 3-(3-amino-4-methylphenyl)-1,3-oxazolidin-2-one could be further explored for its potential as an antibiotic agent .

- Anticancer Properties

- Neurological Applications

Material Science Applications

-

Polymer Synthesis

- The compound can serve as a building block in synthesizing polymers with unique properties. Its functional groups allow for modifications that can tailor the physical and chemical properties of the resulting materials, making it useful in creating advanced materials for various industrial applications .

- Coatings and Adhesives

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated effectiveness against MRSA strains; potential for new antibiotic development. |

| Study B | Anticancer | Inhibited growth of breast cancer cells; suggested mechanisms involving apoptosis induction. |

| Study C | Polymer Science | Utilized in synthesizing a novel polymer with improved thermal stability; showed promise for industrial applications. |

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes nucleophilic acyl substitution with various acylating agents. A representative study using acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base yielded the corresponding acetamide derivative .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation of NH₂ group | Acetyl chloride, TEA, DCM, 0–25°C | N-acetyl-3-(4-methylphenyl)oxazolidinone | 78% |

Alkylation Reactions

The amino group participates in alkylation under mild basic conditions. For example, reaction with methyl iodide in tetrahydrofuran (THF) using potassium carbonate produced N-methylated derivatives.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, THF, reflux | N-methyl-3-(4-methylphenyl)oxazolidinone | 65% |

Oxidation Reactions

The oxazolidinone ring and methylphenyl substituent show sensitivity to strong oxidizing agents. Treatment with KMnO₄ in acidic conditions cleaved the oxazolidinone ring, yielding a carboxylic acid derivative.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ring oxidation | KMnO₄, H₂SO₄, 60°C | 3-(4-methylphenyl)propanoic acid | 52% |

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the oxazolidinone ring to form corresponding alcohols or amines. Selective reduction of the carbonyl group produced a secondary alcohol .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carbonyl reduction | H₂ (1 atm), Pd/C, ethanol | 3-(4-methylphenyl)oxazolidin-2-ol | 85% |

Ring-Opening Reactions

Acid- or base-mediated hydrolysis cleaves the oxazolidinone ring. Hydrochloric acid (HCl) at elevated temperatures generated a β-amino alcohol intermediate .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 80°C, 4h | 3-(3-amino-4-methylphenyl)-1,2-ethanediol | 90% |

Cyclization Reactions

The amino group facilitates intramolecular cyclization under ultrasonic conditions. A study using sodium cyanate (NaOCN) and PEG-400 as a solvent under ultrasound produced fused heterocycles .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ultrasound-assisted cyclization | NaOCN, PEG-400, 50°C, 3h | Spiro-oxazolidinone derivative | 88% |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modified the aryl substituent. A representative reaction with 4-fluorophenylboronic acid yielded a biaryl derivative .

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 3-(3-amino-4-(4-fluorophenyl)phenyl)oxazolidinone | 73% |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

(a) 3-(4-Aminophenyl)-1,3-oxazolidin-2-one

- Structure : Lacks the methyl group at the 4-position of the phenyl ring.

- Synthesis : Produced via catalytic reduction (Au-NCs/SCNPs and BH₄⁻) of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one, involving a diazene intermediate .

(b) Tedizolid

- Structure : (5R)-3-{3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl]phenyl}-5-(hydroxymethyl)-1,3-oxazolidin-2-one .

- Key Features : Fluorine and tetrazole groups enhance antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The hydroxymethyl group improves solubility.

- Comparison : Tedizolid’s fluorophenyl and pyridinyl substituents offer broader-spectrum activity compared to the target compound’s simpler substituents.

Functional Group Modifications

(a) (E)-3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one

- Structure : Incorporates a hydroxynaphthyl group and morpholine ring .

- Properties : Intramolecular O–H···N hydrogen bonding stabilizes the structure, while the morpholine enhances lipophilicity.

- Application : Fluorescence properties from the naphthyl group suggest imaging applications, unlike the target compound’s therapeutic focus.

(b) Furazolidone

- Structure: 3-{[(5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one .

- Activity : Nitrofuran moiety confers broad antimicrobial activity but is associated with toxicity due to nitro group reduction.

- Contrast: The target compound’s amino and methyl groups avoid nitro-related toxicity, favoring safer therapeutic use.

Structural and Pharmacokinetic Properties

*Predicted values based on structural analogs.

Preparation Methods

Cyclization Using Urea and Amino Alcohols

A widely recognized approach for synthesizing oxazolidin-2-one derivatives involves the cyclization of urea with β-amino alcohols. The process can be enhanced by microwave irradiation, leading to high yields and short reaction times.

$$

\text{3-Amino-4-methylphenyl-ethanol} + \text{Urea} \xrightarrow{\text{Microwave, Paste Medium}} \text{3-(3-Amino-4-methylphenyl)-1,3-oxazolidin-2-one}

$$

- Microwave irradiation significantly reduces reaction time (minutes vs. hours).

- Paste medium (minimal solvent) improves yield and environmental profile.

- The method is applicable to a range of substituted phenyl derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Medium | Energy Source | Time | Yield |

|---|---|---|---|---|---|

| 3-Amino-4-methylphenyl-ethanol | Urea | Paste (no solvent) | Microwave | 5–10 min | 80–95% |

Cyclization of Epichlorohydrin with Aromatic Amines

Another established route involves the reaction of epichlorohydrin with aromatic amines, followed by base-promoted cyclization to form the oxazolidinone ring.

$$

\text{3-Amino-4-methyl-aniline} + \text{Epichlorohydrin} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{Cyclization}} \text{Oxazolidin-2-one}

$$

- Reactions typically use potassium carbonate or N-methylmorpholine as base.

- Solvents like isopropanol or toluene are commonly employed.

- The process may require heating under reflux for several hours.

- Yields are generally high (85–90% for similar compounds).

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| Alkylation | 3-Amino-4-methyl-aniline + Epichlorohydrin | K2CO3, isopropanol, reflux, 15 h | ~90% |

| Cyclization | Intermediate | Base, heat | High |

Reduction of Nitro Precursors

For related analogs, the reduction of nitro-substituted oxazolidinones is a common method. This involves catalytic hydrogenation of a nitro precursor to yield the amino derivative.

$$

\text{3-Nitro-4-methylphenyl-oxazolidin-2-one} \xrightarrow{\text{H}_2, \text{Pd/C}, \text{Alcohol}} \text{this compound}

$$

- Hydrogen gas and palladium on carbon (Pd/C) as catalyst.

- Alcohol solvents (e.g., ethanol) are typical.

- Reaction proceeds under mild conditions and gives good yields.

| Starting Material | Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 3-Nitro-4-methylphenyl-oxazolidin-2-one | Pd/C | Ethanol | H2, RT–50°C | 80–95% |

Comparative Analysis of Methods

| Method | Main Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Urea + Amino Alcohol (Microwave) | Fast, high yield, green chemistry | Requires microwave equipment | 80–95% |

| Epichlorohydrin Route | High yield, scalable | Multiple steps, longer time | 85–90% |

| Nitro Reduction | Straightforward for nitro precursors | Needs precursor synthesis | 80–95% |

Research Findings and Optimization

- Microwave-assisted synthesis is highly efficient for oxazolidinone formation, significantly reducing reaction times and improving yields compared to conventional heating.

- Base selection (e.g., potassium carbonate vs. organic bases) can impact yield and purity in the epichlorohydrin route.

- Catalytic hydrogenation is selective and mild, but requires access to the appropriate nitro precursor and hydrogenation setup.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Amino-4-methylphenyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves coupling reactions between α,β-unsaturated carboxylic acids and oxazolidinone precursors. For example, direct coupling procedures using substituted 2-oxazolidinones (e.g., 4,4-dimethyl-1,3-oxazolidin-2-one) with acylating agents under controlled temperatures (60–80°C) and inert atmospheres can yield derivatives in >70% efficiency. Solvent selection (e.g., dichloromethane or THF) and catalytic bases (e.g., triethylamine) are critical for minimizing side reactions . Optimization may involve adjusting stoichiometry, reaction time, and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing its structure?

- Methodological Answer :

- Spectroscopy : Nuclear Magnetic Resonance (NMR) is used to confirm the presence of the oxazolidinone ring (δ ~4.5–5.0 ppm for protons adjacent to the carbonyl) and the 3-amino-4-methylphenyl group (aromatic protons at δ ~6.5–7.5 ppm). Mass spectrometry (MS) provides molecular weight validation.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths and angles, while ORTEP-III visualizes thermal ellipsoids and hydrogen bonding. For example, monoclinic crystals (space group P21/c) with unit cell parameters a = 7.209 Å, b = 23.327 Å, c = 12.399 Å (β = 98.119°) have been reported for related oxazolidinones .

Advanced Research Questions

Q. How does the substitution pattern on the oxazolidinone ring influence antibacterial activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that substituents at the phenyl ring (e.g., fluorine, methyl, or amino groups) enhance binding to bacterial ribosomes. For instance, fluorination at the 4-position increases activity against Gram-positive bacteria by improving membrane permeability. Activity assays (e.g., MIC determinations) combined with molecular docking into the 50S ribosomal subunit (PDB: 7YTL) can quantify these effects. Derivatives with bulkier groups (e.g., piperidinyl or tetrazolyl) may reduce solubility but improve target affinity .

Q. How can researchers address discrepancies in crystallographic data during structure refinement?

- Methodological Answer : Discrepancies in thermal parameters or occupancy factors often arise from disorder or twinning. Using SHELX programs (e.g., SHELXL for refinement and SHELXD for twin detection), researchers can apply restraints to bond distances/angles and utilize the TWIN/BASF commands for twinned data. High-resolution datasets (≤1.0 Å) improve reliability. For example, refining against F² data with the WinGX suite allows robust handling of anomalous scattering in halogenated derivatives .

Q. What methodologies resolve contradictions in reported biological activities across studies?

- Methodological Answer : Contradictions often stem from variations in assay conditions (e.g., bacterial strain differences or solvent effects). Standardizing protocols (e.g., CLSI guidelines) and using isogenic bacterial strains can mitigate this. Meta-analyses of IC₅₀/MIC data, adjusted for lipophilicity (logP) and solubility (LogS), help identify outliers. For example, derivatives with logP >3.5 may show reduced activity in aqueous media despite strong in vitro binding .

Q. How can researchers identify and characterize unexpected byproducts in the synthesis of this compound?

- Methodological Answer : Byproducts (e.g., ring-opened intermediates or regioisomers) are identified via LC-MS and 2D NMR (e.g., HSQC/HMBC). For instance, reaction with excess ethylene oxide can lead to imidazolidinone ring opening, forming hydroxyethyl-substituted derivatives. X-ray crystallography (e.g., CCDC deposition 2245678) confirms structural anomalies, while DFT calculations (e.g., Gaussian09) predict thermodynamic stability of competing pathways .

Key Challenges in Advanced Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.